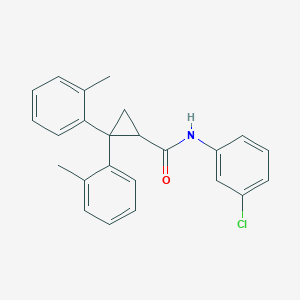

![molecular formula C24H16N2 B5088040 1-phenyl-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5088040.png)

1-phenyl-3-(3-pyridinyl)benzo[f]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-phenyl-3-(3-pyridinyl)benzo[f]quinoline, also known as PBTQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBTQ belongs to the class of benzoquinoline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 1-phenyl-3-(3-pyridinyl)benzo[f]quinoline involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound binds to the DNA minor groove and interferes with DNA replication and transcription. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA repair and chromosome segregation. This compound also induces oxidative stress and disrupts mitochondrial function, leading to the activation of the apoptotic pathway.

Biochemical and Physiological Effects

This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

1-phenyl-3-(3-pyridinyl)benzo[f]quinoline has several advantages for lab experiments. It is easy to synthesize and purify, and the yield is typically high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in certain assays. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic and toxicological properties are not well understood.

Zukünftige Richtungen

There are several future directions for research on 1-phenyl-3-(3-pyridinyl)benzo[f]quinoline. One area of interest is the development of this compound analogs with improved pharmacokinetic and toxicological properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Moreover, the use of this compound as a tool for studying DNA replication and transcription could lead to new insights into the molecular mechanisms of these processes.

Synthesemethoden

The synthesis of 1-phenyl-3-(3-pyridinyl)benzo[f]quinoline involves the condensation of 2-aminopyridine with 2-phenylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction is carried out under reflux in anhydrous ethanol, and the product is obtained after purification by recrystallization. The yield of this compound is typically high, and the purity can be confirmed by NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

1-phenyl-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and suppressing the PI3K/Akt/mTOR signaling pathway. Moreover, this compound has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.

Eigenschaften

IUPAC Name |

1-phenyl-3-pyridin-3-ylbenzo[f]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-2-7-17(8-3-1)21-15-23(19-10-6-14-25-16-19)26-22-13-12-18-9-4-5-11-20(18)24(21)22/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTGOHFSAALWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)

![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)

![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)

![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)

![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)

![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)

![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)

amine oxalate](/img/structure/B5088014.png)

![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxy-1-propanamine](/img/structure/B5088038.png)